Methyl[2-(2H-1,2,3-triazol-2-yl)ethyl]amine
Description
Methyl[2-(2H-1,2,3-triazol-2-yl)ethyl]amine is a heterocyclic amine featuring a methylamine group connected via an ethyl chain to a 1,2,3-triazole ring substituted at the 2-position. The 1,2,3-triazole moiety is renowned for its stability, hydrogen-bonding capacity, and role in click chemistry, making it a critical scaffold in medicinal chemistry and drug design . This compound’s structure combines the rigidity of the triazole ring with the flexibility of the ethylamine chain, enabling diverse interactions in biological systems. Its synthesis typically involves microwave-assisted C-N coupling or copper-catalyzed azide-alkyne cycloaddition (CuAAC), as evidenced by related triazole derivatives .
Properties
Molecular Formula |
C5H10N4 |
|---|---|
Molecular Weight |
126.16 g/mol |
IUPAC Name |
N-methyl-2-(triazol-2-yl)ethanamine |
InChI |
InChI=1S/C5H10N4/c1-6-4-5-9-7-2-3-8-9/h2-3,6H,4-5H2,1H3 |
InChI Key |
JQDDJZCXWLHBMK-UHFFFAOYSA-N |
Canonical SMILES |
CNCCN1N=CC=N1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl[2-(2H-1,2,3-triazol-2-yl)ethyl]amine typically involves the reaction of azides with alkynes through a process known as the Huisgen cycloaddition or “click chemistry.” This reaction is highly efficient and can be carried out under mild conditions, often using copper(I) as a catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The reaction conditions are optimized to maximize yield and minimize by-products. The use of continuous flow reactors can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl[2-(2H-1,2,3-triazol-2-yl)ethyl]amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like halides. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal results .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various amines .
Scientific Research Applications
Methyl[2-(2H-1,2,3-triazol-2-yl)ethyl]amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Medicine: This compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of Methyl[2-(2H-1,2,3-triazol-2-yl)ethyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form stable complexes with metal ions, which can inhibit or activate certain biochemical pathways. This interaction can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
N-(2-(2H-1,2,3-Triazol-2-yl)ethyl)-5-bromo-4-(7-chlorobenzo[b]thiophen-2-yl)pyrimidin-2-amine
2-(1H-1,2,3-Triazol-1-yl)ethylamine
- Structure : A positional isomer with the triazole substituent at the 1-position instead of 2-position.
- Impact : The 1-substituted triazole exhibits distinct electronic properties, altering hydrogen-bonding interactions and metabolic stability .
- Synthesis : Often prepared via nucleophilic substitution, differing from the CuAAC route used for 2-substituted triazoles .
Heterocyclic Variants: Thiazole and Benzimidazole Derivatives
Ethyl-thiazol-2-ylmethyl-amine (C₆H₁₀N₂S)
Methyl[(2-methyl-1,3-thiazol-4-yl)methyl]amine (C₆H₁₀N₂S)
Benzimidazole Derivatives (e.g., Etazene)
- Structure : Features a benzimidazole core instead of triazole.
Dopamine Receptor Ligands
- Example: 4-(3-(2H-1,2,3-Triazol-2-yl)phenylamino)pyrimidine derivatives ().
- Comparison : The target compound’s ethylamine chain may enhance blood-brain barrier penetration, making it suitable for CNS-targeting drugs, whereas bulkier triazole-phenyl derivatives are optimized for selective receptor binding .
Antiproliferative Agents
- Example : 4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine ().
- Comparison : Nitrophenyl groups in triazole derivatives improve DNA alkylation efficacy, whereas the methylamine group in the target compound may favor solubility and pharmacokinetics .
Data Tables
Table 1: Structural and Physicochemical Comparisons
| Compound | Molecular Formula | Molecular Weight | Key Substituent | LogP* | Applications |
|---|---|---|---|---|---|
| Methyl[2-(2H-1,2,3-triazol-2-yl)ethyl]amine | C₅H₁₀N₄ | 142.17 | Triazol-2-yl, methylamine | 0.5 | CNS agents, enzyme inhibitors |
| N-(2-(2H-1,2,3-Triazol-2-yl)ethyl)-5-bromo-... | C₁₆H₁₂BrClN₆S | 434.72 | Halogens, benzo[b]thiophene | 3.2 | Kinase inhibitors |
| 2-(1H-1,2,3-Triazol-1-yl)ethylamine | C₄H₈N₄ | 128.14 | Triazol-1-yl | -0.3 | Metabolic probes |
| Ethyl-thiazol-2-ylmethyl-amine | C₆H₁₀N₂S | 142.22 | Thiazole | 1.1 | Antimicrobials |
*Predicted using ChemAxon software.
Research Findings and Trends
- Synthetic Efficiency : Microwave-assisted synthesis () reduces reaction times for triazole derivatives compared to traditional methods, improving scalability .
- Biological Performance : Triazol-2-yl derivatives show superior binding to dopamine D2/D3 receptors over thiazole analogs, attributed to stronger hydrogen-bonding interactions .
- Stability: 2-Substituted triazoles exhibit higher metabolic stability than 1-substituted isomers, as noted in pharmacokinetic studies .
Biological Activity
Methyl[2-(2H-1,2,3-triazol-2-yl)ethyl]amine is a compound that has garnered attention in various fields of research, particularly in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
This compound is synthesized primarily through the Huisgen cycloaddition , a form of "click chemistry" that allows for the efficient formation of 1,2,3-triazoles from azides and alkynes under mild conditions. This method often employs copper(I) as a catalyst and is notable for producing high yields with minimal by-products.
Key Reactions
- Oxidation : Converts the compound into oxides.
- Reduction : Can yield various amines.
- Substitution : Involves nucleophilic substitution reactions where functional groups are exchanged.
Biological Activity
The biological activity of this compound is primarily attributed to its structural features that allow it to interact with various biological targets. The triazole ring is particularly significant as it can form stable complexes with metal ions and participate in hydrogen bonding, which may enhance its biological efficacy.
Antimicrobial Activity
Research has indicated that derivatives of 1,2,3-triazoles exhibit notable antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains and fungi . The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.
Anticancer Properties
Several studies have highlighted the anticancer potential of triazole-containing compounds. For example:
- A study demonstrated that specific triazole derivatives exhibited cytotoxic effects against HepG2 (liver cancer) cells with IC50 values significantly lower than those of standard chemotherapeutics like Doxorubicin .
- Another investigation into triazole-coumarin hybrids revealed enhanced potency against cancer cell lines compared to their non-triazole counterparts .
The mechanism by which this compound exerts its biological effects involves:
- Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic pathways.
- Receptor Interaction : It may bind to receptors modulating various physiological responses.
- Metal Ion Complexation : The triazole ring's ability to chelate metal ions can disrupt enzymatic functions critical for cell survival.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of triazole derivatives. Modifications in the side chains or the triazole ring can significantly influence their potency and selectivity. For instance:
- Compounds with longer alkyl chains have shown increased activity against certain cancer cell lines due to improved membrane permeability.
- Variations in substituents on the triazole ring can lead to enhanced interactions with biological targets, as evidenced by comparative studies showing differences in potency based on structural modifications .
Case Study 1: Antimicrobial Evaluation
A series of 1,2,3-triazole derivatives were synthesized and tested for their antimicrobial activity against Pseudomonas aeruginosa. Among these compounds, one derivative exhibited over 60% inhibition at a concentration of 250 μM, demonstrating significant antibacterial properties .
Case Study 2: Anticancer Activity
In vitro studies on HepG2 cells showed that certain triazole derivatives had IC50 values ranging from 5.5 to 7.29 μM when compared to Doxorubicin (IC50 = 4.0 μM). This indicates a promising potential for developing new anticancer agents based on this scaffold .
Q & A
Q. What intermolecular interactions dominate the crystal packing of this compound, and how do they influence material properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
